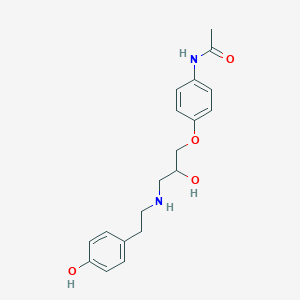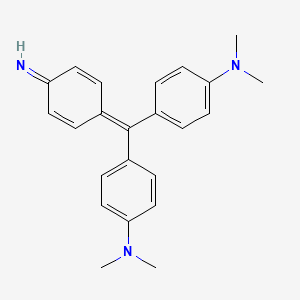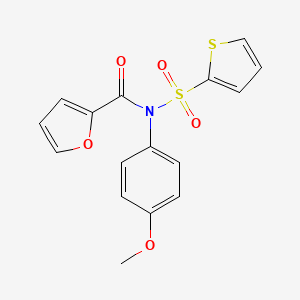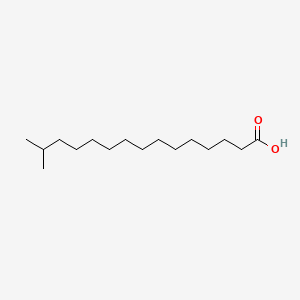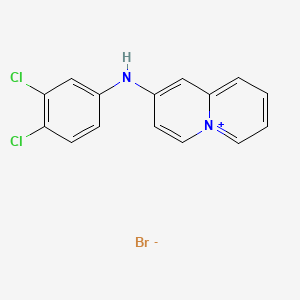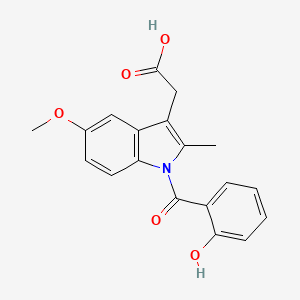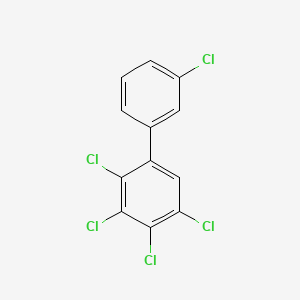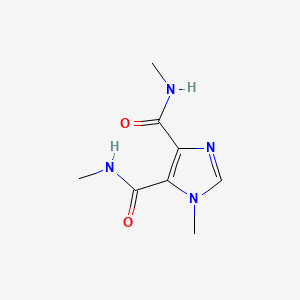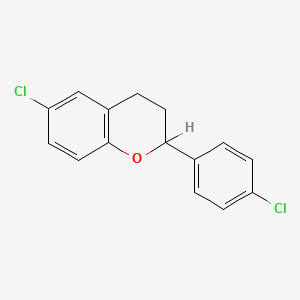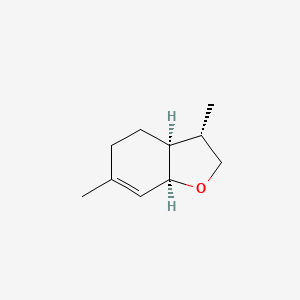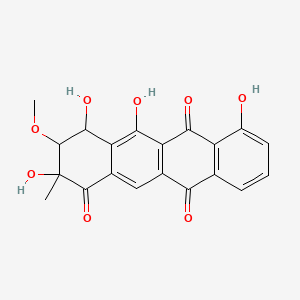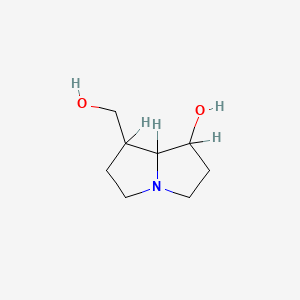
Mikanecin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mikanecin is a natural product found in Heliotropium angiospermum with data available.
Aplicaciones Científicas De Investigación
Anti-Malarial Properties : A study explored the anti-malarial use of several plants, including Mikania glomerata, noting their potential in treating malaria symptoms and conditions often accompanying malaria, such as weakness and renal failure (Botsaris, 2007).
Inhibition of Mitochondrial Protein Synthesis and Respiration : Mikamycin, a type of Mikanecin, has been shown to inhibit mitochondrial protein synthesis and mitochondrial respiration, which could have implications for its use in certain medical conditions (Dixon et al., 1971).
Antiulcerogenic Activity : Research on Mikania laevigata has revealed its antiulcerogenic properties, suggesting its potential use in treating ulcers by influencing secretion control mediated by the parasympathetic system (Bighetti et al., 2005).
Impact on Memory Performance in Dementia Model : A study on Mikania Micrantha showed positive effects on memory improvement in a dementia model, indicating its potential as a natural resource for anti-dementia agents (Andriani et al., 2017).
Safety and Efficacy in Herbal Ointment Formulation : A study assessed the safety and efficacy of a herbal ointment formulated with Mikania cordata for treating acute superficial injury, showing significant potential for use in such treatments (Herbert et al., 2014).
Effects on Pulmonary Inflammation and Oxidative Stress : Mikania glomerata and Mikania laevigata have been studied for their effects on pulmonary inflammation and oxidative stress caused by acute coal dust exposure, suggesting their potential protective effects (Freitas et al., 2008).
Propiedades
Número CAS |
520-62-7 |
|---|---|
Nombre del producto |
Mikanecin |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h6-8,10-11H,1-5H2 |
Clave InChI |
QWOXSTGOGUNUGF-UHFFFAOYSA-N |
SMILES |
C1CN2CCC(C2C1CO)O |
SMILES canónico |
C1CN2CCC(C2C1CO)O |
Otros números CAS |
65207-60-5 |
Sinónimos |
platynecine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)
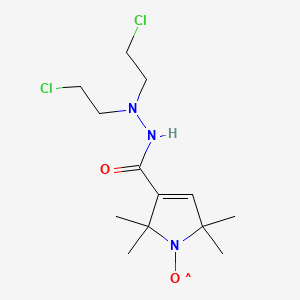
![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)
